1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H6ClFO and a molecular weight of 184.59 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-en-1-one moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring enhance its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Bromo-2-fluorophenyl)prop-2-en-1-one: This compound has a bromo substituent instead of a chloro substituent, which can affect its reactivity and biological activity.
1-(4-Chloro-2-methylphenyl)prop-2-en-1-one: The presence of a methyl group instead of a fluoro group can lead to differences in chemical properties and applications.
1-(4-Chloro-2-fluorophenyl)ethanone:
Properties
Molecular Formula |
C9H6ClFO |
---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2 |
InChI Key |
QDGUYCWSKXCCBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.